molecular formula C7H6BrNO2 B1343076 3-Bromo-6-methylpicolinic acid CAS No. 779344-30-8

3-Bromo-6-methylpicolinic acid

Cat. No. B1343076
M. Wt: 216.03 g/mol
InChI Key: MXOLBWQGTJFFIL-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpicolinic acid is a brominated derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. The presence of the bromine atom at the 6-position and a methyl group at the same position in the molecule suggests that it could be an important intermediate in various chemical syntheses, including the preparation of coordination complexes and potentially pharmacologically active compounds.

Synthesis Analysis

The synthesis of brominated picolinic acids can be inferred from the preparation of related compounds. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs, starts from 2-amino-5-methylbenzoic acid and involves multiple steps including bromination with N-bromosuccinimide . Although not directly related to 3-bromo-6-methylpicolinic acid, this process indicates that bromination is a common synthetic step for introducing bromine into picolinic acid derivatives.

Molecular Structure Analysis

The molecular structure of 3-bromo-6-methylpicolinic acid can be related to the structures of similar compounds. For example, copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid exhibit coordination modes where the picolinic acid acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms . This suggests that the 3-bromo-6-methylpicolinic acid could also act as a bidentate ligand in coordination complexes.

Chemical Reactions Analysis

The reactivity of brominated picolinic acids can be diverse. For instance, the photochemistry of 6-bromopicolinic acid involves photodehalogenation, leading to products like 6-hydroxypicolinic acid and hydroxybipyridines . This indicates that 3-bromo-6-methylpicolinic acid may also undergo similar photochemical reactions, potentially yielding various photoproducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-6-methylpicolinic acid can be extrapolated from related compounds. The polymorphism of cobalt(II) complexes with 6-bromopicolinic acid demonstrates the influence of pH on the formation of different crystal structures, which is a significant physical property . Additionally, the thermal stability of these complexes is characterized by TGA/DTA methods, suggesting that 3-bromo-6-methylpicolinic acid could also exhibit distinct thermal properties .

Scientific Research Applications

Coordination Complexes and Molecular Interactions

Research on 3-Bromo-6-methylpicolinic acid primarily focuses on its role in forming coordination complexes with various metals. These complexes are characterized by their unique molecular structures, spectroscopic properties, and potential applications in materials science and catalysis. For instance, studies have shown the synthesis and characterization of copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid, revealing insights into their molecular and crystal structures, thermal stability, and magnetic properties (Kukovec et al., 2008). These complexes exhibit a range of coordination geometries and are significant for understanding the interactions at the molecular level, which could be leveraged in designing advanced materials and catalysts.

Catalytic and Synthetic Applications

The catalytic properties of 3-Bromo-6-methylpicolinic acid derivatives are explored in various organic synthesis reactions. For example, a study demonstrates the efficient synthesis of pyrrolo[2,3-d]pyrimidines through a catalyzed coupling reaction facilitated by copper and 6-methylpicolinic acid, highlighting the method's utility in introducing diverse functional groups into the pyrimidine core (Jiang et al., 2015). This application underscores the potential of 3-Bromo-6-methylpicolinic acid derivatives in facilitating complex organic transformations, which could be valuable in pharmaceutical synthesis and material science.

Structural and Spectroscopic Characterization

The structural and spectroscopic analysis of complexes formed with 3-Bromo-6-methylpicolinic acid provides deep insights into the coordination chemistry and the nature of bonding in such compounds. Studies involving cobalt complexes with 3- and 6-methylpicolinic acid, for instance, reveal detailed information about their molecular structures, coordination modes, and spectroscopic characteristics (Kukovec et al., 2009). These findings contribute to a broader understanding of metal-ligand interactions and could inform the design of new coordination compounds with tailored properties.

Photochemical and Electrochemical Studies

The photochemical and electrochemical properties of 3-Bromo-6-methylpicolinic acid and its derivatives are of significant interest for applications in photochemistry and materials science. Research in this area explores the photochromic behavior of ruthenium complexes involving 6-methylpicolinic acid, providing insights into the mechanisms of light-induced isomerization and energy conversion processes (Rachford et al., 2006). These studies have implications for developing new materials for optical storage, sensing, and solar energy conversion.

Biological Interactions and Potential Therapeutic Applications

While the focus of the research on 3-Bromo-6-methylpicolinic acid is primarily on its chemical properties and applications, there is potential for exploring its interactions with biological molecules and systems. Studies on related compounds, such as those involving the interactions of vanadium complexes with picolinic acid derivatives in biological systems, provide a foundation for understanding how such compounds might interact with enzymes, receptors, and other biological targets (Kiss et al., 2000). This area of research could open new avenues for the development of therapeutic agents and diagnostic tools.

Safety And Hazards

The safety information available indicates that 3-Bromo-6-methylpicolinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 3-Bromo-6-methylpicolinic acid are not available, research into similar compounds, such as picolinic acid and its derivatives, continues to be an active area of study . These compounds are being explored for their potential uses in various fields, including as synthetic auxin herbicides .

properties

IUPAC Name

3-bromo-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOLBWQGTJFFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619765
Record name 3-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methylpicolinic acid

CAS RN

779344-30-8
Record name 3-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a microwave vial was dissolved the title compound of step B (185 mg, 0.8 mmol) and 2-(tributylstannyl)oxazole (0.22 mL, 1 mmol) in PhCH3 (2.4 mL). The solution was degassed with N2 and Pd(PPh3)4 (92 mg, 0.1 mmol) were added. The reaction was purged with N2 and heated at 120° C. for 20 m using microwave irradiation. The reaction was cooled to rt, filtered through a pad of celite and purified via silica gel chromatography (0-40% EtOAc in hexanes) to give the title compound of step A (333 mg, 67%). The mixture was diluted with H2O and extracted with EtOAc. The combined organics were dried (MgSO4) and purified via silica gel chromatography (0-50% EtOAc in heptane) to give the title compound (56 mg, 32%). MS (ESI) mass calcd. for C11H10N2O3, 218.2; m/z found 219.1 [M+H]+.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
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reactant
Reaction Step One
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Quantity
2.4 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
92 mg
Type
catalyst
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

To 3-bromo-6-methylpicolinonitrile (4 g, 20.3 mmol) in EtOH (40 mL) in a sealed tube was added aqueous 4M NaOH (15 mL). The reaction was heated at 90° C. for 24 h. Additional aqueous 4M NaOH was added and heating continued at 90° C. for 24 h. The reaction was cooled to rt, acidified to pH=3 with 1N HCl (aq), concentrated and used without further purification in subsequent steps. MS (ESI) mass calcd. for C7H6BrNO2, 216.0; m/z found 218 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

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